molecular formula C15H22N2 B11876759 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 130209-07-3

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11876759
CAS No.: 130209-07-3
M. Wt: 230.35 g/mol
InChI Key: MWFDWWMMOCTHRI-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that features a piperidine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Mannich reaction, where a piperidine derivative reacts with formaldehyde and tetrahydroisoquinoline. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined piperidine and tetrahydroisoquinoline structures, which confer distinct pharmacological properties. This dual structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

130209-07-3

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H22N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h2-3,6-7,15-16H,1,4-5,8-12H2

InChI Key

MWFDWWMMOCTHRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2C3=CC=CC=C3CCN2

Origin of Product

United States

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